Allyldiphenylphosphine

Catalog No.
S663727
CAS No.
2741-38-0
M.F
C15H15P
M. Wt
226.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyldiphenylphosphine

CAS Number

2741-38-0

Product Name

Allyldiphenylphosphine

IUPAC Name

diphenyl(prop-2-enyl)phosphane

Molecular Formula

C15H15P

Molecular Weight

226.25 g/mol

InChI

InChI=1S/C15H15P/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2

InChI Key

PDDYFPPQDKRJTK-UHFFFAOYSA-N

SMILES

C=CCP(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

C=CCP(C1=CC=CC=C1)C2=CC=CC=C2

Ligand in Organometallic Chemistry

One of the primary applications of allyldiphenylphosphine is as a ligand in organometallic chemistry. Ligands are molecules that bind to central metal atoms in coordination complexes, influencing their reactivity and stability. Allyldiphenylphosphine's structure, with a phosphorus atom bonded to two phenyl groups and a three-carbon allyl chain, allows it to form strong bonds with various transition metals. This makes it a versatile ligand for studying and designing new organometallic catalysts for various organic transformations ScienceDirect.

The presence of the allyl group can further enhance the catalytic activity by participating in reaction mechanisms or introducing steric effects that influence product selectivity. Research explores the use of allyldiphenylphosphine ligands in reactions like hydrogenation, hydroformylation, and polymerization processes Organometallics: .

Precursor for Phosphine-Containing Materials

Allyldiphenylphosphine can also serve as a precursor for the synthesis of various phosphine-containing materials with interesting properties. Phosphine groups (P-containing functional groups) can endow materials with unique electronic and optical characteristics. By using allyldiphenylphosphine as a starting material, researchers can create new:

  • Polymers

    Polymers containing allyldiphenylphosphine units can exhibit flame retardancy, improved electrical conductivity, or self-assembly properties Polymer Journal.

  • Functionalized Surfaces

    By attaching allyldiphenylphosphine molecules to surfaces, scientists can modify their wettability, adhesion properties, or create biocompatible interfaces for medical applications Langmuir.

Organic Synthesis

Allyldiphenylphosphine's reactivity also makes it a valuable tool in organic synthesis. The presence of the allyl group allows it to participate in various reactions, such as:

  • Nucleophilic addition

    The allyl group acts as a nucleophile, reacting with electron-deficient carbon atoms to form new carbon-carbon bonds Journal of the American Chemical Society: .

  • Hydroallylation

    Allyldiphenylphosphine can be used as a reagent in hydroallylation reactions, adding an allyl group across a double bond Chemical Reviews.

Allyldiphenylphosphine is an organophosphorus compound with the molecular formula C15H15PC_{15}H_{15}P and a molecular weight of approximately 226.25 g/mol. This compound features a phosphine functional group attached to two phenyl rings and an allyl group, making it a versatile ligand in coordination chemistry. It is characterized by its ability to coordinate with various metal centers, particularly in catalysis, due to its unique electronic properties and steric bulk. The compound is typically synthesized in a laboratory setting and is known for its stability under various conditions, although it can decompose into phosphorus oxides and carbon oxides under extreme conditions .

, particularly as a ligand in coordination complexes. For example, it can react with nickel complexes to form dinickelacycles through the coordination of its phosphine group and the allyl moiety . Additionally, it has been shown to engage in reactions with terminal alkynes, leading to the formation of complex metal-ligand structures . Its hemilabile nature allows it to undergo transformations that are beneficial in catalytic processes, such as palladium-catalyzed hydrocarboxylation and cross-coupling reactions .

Allyldiphenylphosphine can be synthesized through several methods, including:

  • Direct Alkylation: The reaction of diphenylphosphine with an allyl halide under basic conditions.
  • Phosphorylation: Using phosphorus trichloride or phosphorus oxychloride with phenols followed by alkylation.
  • Metal-Catalyzed Processes: Utilizing palladium or nickel catalysts to facilitate the formation of the allyl group attached to diphenylphosphine .

These methods allow for the production of allyldiphenylphosphine in varying yields depending on the conditions used.

Allyldiphenylphosphine finds applications primarily in organic synthesis and catalysis:

  • Catalyst Ligand: It serves as a cocatalyst in palladium-catalyzed reactions such as hydrocarboxylation and cross-coupling.
  • Coordination Chemistry: It forms stable complexes with transition metals, enhancing their reactivity in various chemical transformations.
  • Research Tool: Used in studies involving metal-ligand interactions and reaction mechanisms due to its unique structural features .

Interaction studies involving allyldiphenylphosphine primarily focus on its role as a ligand in coordination complexes. These studies have shown that it can stabilize metal centers and influence the reactivity of metal complexes significantly. For instance, when coordinated with nickel, it can lead to the formation of unique dinickelacycles that exhibit distinct electronic properties compared to other ligands . The hemilabile nature of allyldiphenylphosphine allows for dynamic interactions that can be advantageous in catalytic cycles.

Allyldiphenylphosphine shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameStructureUnique Features
DiphenylphosphineC12H15PC_{12}H_{15}PCommonly used ligand; lacks allyl group
TriphenylphosphineC18H15PC_{18}H_{15}PHighly sterically hindered; excellent electron donor
VinyldiphenylphosphineC15H15PC_{15}H_{15}P (with vinyl instead of allyl)Exhibits different reactivity patterns compared to allyl

Allyldiphenylphosphine stands out due to its unique combination of an allyl group and two phenyl rings, which provides specific steric and electronic properties beneficial for catalysis that are not present in other similar compounds.

IUPAC Nomenclature and Synonyms

Allyldiphenylphosphine is systematically named according to International Union of Pure and Applied Chemistry guidelines as diphenyl(prop-2-enyl)phosphane. This nomenclature reflects the presence of two phenyl groups and one prop-2-enyl (allyl) substituent attached to a central phosphorus atom. The compound is registered under Chemical Abstracts Service number 2741-38-0, which serves as its unique chemical identifier in databases and regulatory systems.

The chemical literature presents numerous synonymous designations for this compound, reflecting its widespread use and historical development. Common alternative names include allyl(diphenyl)phosphine, diphenyl-2-propenylphosphine, and phosphine, diphenyl-2-propen-1-yl-. Additional systematic nomenclature variations encompass diphenyl(prop-2-enyl)phosphane and diphenylallylphosphine. The Molecular Design Limited number MFCD00014954 provides another standard identifier used in chemical databases and procurement systems.

Molecular Formula and Structural Isomerism

The molecular formula of allyldiphenylphosphine is established as C₁₅H₁₅P, corresponding to a molecular weight of 226.25 grams per mole. The structural arrangement consists of a central phosphorus atom bonded to two phenyl rings and one allyl group, creating a trigonal pyramidal geometry around the phosphorus center. The simplified molecular input line entry system representation is documented as C=CCP(C1=CC=CC=C1)C2=CC=CC=C2, which clearly delineates the connectivity pattern.

The International Chemical Identifier for allyldiphenylphosphine is InChI=1S/C15H15P/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2, with the corresponding InChI Key being PDDYFPPQDKRJTK-UHFFFAOYSA-N. These standardized representations ensure unambiguous identification across different chemical information systems and databases.

PropertyValueReference
Molecular FormulaC₁₅H₁₅P
Molecular Weight226.25 g/mol
CAS Number2741-38-0
MDL NumberMFCD00014954
PubChem CID137699

Crystallographic Data and Bonding Analysis

The structural characteristics of allyldiphenylphosphine reveal important insights into the bonding environment around the phosphorus center. The compound exists as a colorless to light yellow liquid at room temperature, with a density of 1.049 grams per milliliter at 25 degrees Celsius. The refractive index is reported as n₂₀/D 1.619, indicating significant optical density characteristics.

Bonding analysis of related diphenylphosphine structures provides valuable context for understanding allyldiphenylphosphine geometry. Studies on similar organophosphorus compounds demonstrate that phosphorus-carbon bond lengths in diphenylphosphine derivatives typically range from 1.802 to 1.843 angstroms, depending on the oxidation state of phosphorus. In phosphine compounds where phosphorus maintains its trivalent state, carbon-phosphorus-carbon bond angles tend to be more acute, averaging approximately 101.2 degrees, compared to the more tetrahedral geometry observed in phosphine oxide derivatives.

The allyl group attachment introduces additional conformational considerations due to the presence of the carbon-carbon double bond. The prop-2-enyl substituent can adopt various rotational conformations around the phosphorus-carbon bond, potentially influencing the overall molecular geometry and reactivity patterns. Crystallographic studies of related allyl-substituted phosphine compounds suggest that steric interactions between the allyl group and phenyl rings can influence the preferred conformational arrangements.

Physical PropertyValueReference
Density (25°C)1.049 g/mL
Refractive Index (n₂₀/D)1.619
Boiling Point194-200°C at 15 mmHg
Boiling Point (760 mmHg)340.6°C
Flash Point152.5°C

Historical Synthesis and Early Methodological Developments

Reductive Pathways from Triphenylphosphine Derivatives

The synthetic preparation of allyldiphenylphosphine has historically relied upon well-established organophosphorus chemistry methodologies, particularly those involving reductive processes starting from triphenylphosphine precursors. The foundational approach involves the reduction of triphenylphosphine using alkali metals to generate lithium diphenylphosphide intermediates, which subsequently undergo alkylation reactions to introduce the allyl functionality.

The reductive cleavage of triphenylphosphine follows the general reaction scheme where triphenylphosphine reacts with two equivalents of lithium metal to produce lithium diphenylphosphide and lithium phenyl as products. This transformation represents a key step in accessing diphenylphosphide anion intermediates that serve as nucleophilic precursors for subsequent carbon-phosphorus bond formation reactions. The reaction proceeds according to the stoichiometry: (C₆H₅)₃P + 2 Li → (C₆H₅)₂PLi + LiC₆H₅.

Alternative reductive pathways involve the treatment of chlorodiphenylphosphine with alkali metals, providing another route to generate diphenylphosphide intermediates. This methodology offers advantages in terms of atom economy and can potentially provide higher yields of the desired phosphide anion. The reduction follows the general equation: (C₆H₅)₂PCl + 2 M → (C₆H₅)₂PM + MCl, where M represents an alkali metal such as lithium or sodium.

The subsequent alkylation of lithium diphenylphosphide with allyl halides represents the key carbon-phosphorus bond forming step in allyldiphenylphosphine synthesis. This nucleophilic substitution reaction proceeds through attack of the diphenylphosphide anion on the allyl halide substrate, typically allyl bromide or allyl chloride, to form the desired allyldiphenylphosphine product. The reaction maintains the stereochemistry of the allyl group while establishing the new phosphorus-carbon bond.

Protonation of Lithium Diphenylphosphide Intermediates

The development of synthetic methodologies for allyldiphenylphosphine has also encompassed approaches involving the controlled protonation of lithium diphenylphosphide intermediates. These methods typically generate diphenylphosphine as an intermediate compound that subsequently undergoes alkylation reactions to introduce the allyl substituent. The protonation step converts the highly reactive diphenylphosphide anion into the more manageable diphenylphosphine, which retains nucleophilic character while being more stable toward handling and storage.

The protonation reaction of lithium diphenylphosphide proceeds according to the equation: (C₆H₅)₂PLi + H₂O → (C₆H₅)₂PH + LiOH. This transformation effectively neutralizes the anionic character of the phosphide while maintaining the phosphorus center in its trivalent oxidation state. The resulting diphenylphosphine serves as a versatile synthetic intermediate that can undergo various substitution reactions to introduce different organic substituents.

Diphenylphosphine exhibits nucleophilic properties that enable Michael-type addition reactions to activated alkenes, providing alternative pathways for carbon-phosphorus bond formation. The hydrogen atom bonded to phosphorus in diphenylphosphine can participate in addition reactions across carbon-carbon double bonds, particularly those activated by electron-withdrawing groups. This reactivity pattern has been exploited in the synthesis of various phosphine ligands and organophosphorus compounds.

The alkylation of diphenylphosphine with allyl halides represents a direct approach to allyldiphenylphosphine synthesis. This methodology typically involves the deprotonation of diphenylphosphine using strong bases such as n-butyllithium to regenerate the diphenylphosphide anion, followed by treatment with allyl halides. The reaction sequence: Ph₂PH + ⁿBuLi → Ph₂PLi + ⁿBuH, followed by Ph₂PLi + allyl halide → allyldiphenylphosphine + LiX, provides a reliable synthetic route.

Synthetic MethodKey ReagentsReaction ConditionsReference
Triphenylphosphine ReductionPPh₃, 2 LiReduction followed by allyl halide treatment
Chlorodiphenylphosphine Reduction(C₆H₅)₂PCl, 2 MMetal reduction with alkali metals
Diphenylphosphine AlkylationPh₂PH, ⁿBuLi, allyl halideBase-mediated deprotonation and alkylation

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2741-38-0

Wikipedia

Allyldiphenylphosphine

Dates

Modify: 2023-08-15

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